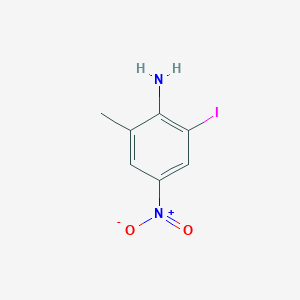

2-Iodo-6-methyl-4-nitroaniline

Übersicht

Beschreibung

2-Iodo-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H8IN2O2. It is characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodo-6-methyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-iodo-6-methyl-aniline using nitric acid and sulfuric acid under controlled conditions. Another method includes the iodination of 6-methyl-4-nitroaniline using iodine and an oxidizing agent such as silver acetate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-6-methyl-4-nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride and iron are often used.

Substitution: Halogenation reactions can be performed using iodine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Produces compounds such as 2-iodo-6-methyl-4-nitrobenzoic acid.

Reduction: Yields this compound derivatives.

Substitution: Results in the formation of various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-methyl-4-nitroaniline is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

2-Iodo-6-methyl-4-nitroaniline is similar to other halogenated anilines, such as 2-iodo-4-nitroaniline and 2,6-diiodo-4-nitroaniline. its unique combination of functional groups gives it distinct chemical properties and reactivity compared to these compounds.

Vergleich Mit ähnlichen Verbindungen

2-Iodo-4-nitroaniline

2,6-Diiodo-4-nitroaniline

4-Iodo-N-methylaniline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Iodo-6-methyl-4-nitroaniline (CAS No. 220144-91-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of nitroanilines, which are known for their diverse applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O2I |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 220144-91-2 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. The mechanism is thought to involve disruption of cell wall synthesis and interference with essential metabolic pathways in microorganisms.

- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Cytotoxicity : Some studies have reported cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy. The exact mechanism may involve induction of apoptosis or cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various nitroanilines, including this compound, against resistant bacterial strains. Results showed significant inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : In a laboratory setting, researchers investigated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced macrophages. The results indicated a reduction in nitric oxide production and downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Cytotoxicity Assessment : A study published in Cancer Letters assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with this compound resulted in significant cell death, with an IC50 value indicating potent activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 4-Nitroaniline | Low | Moderate | Moderate |

| 3-Methyl-4-nitroaniline | High | Low | Low |

Eigenschaften

IUPAC Name |

2-iodo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFGNCVGITLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652289 | |

| Record name | 2-Iodo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220144-91-2 | |

| Record name | 2-Iodo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.